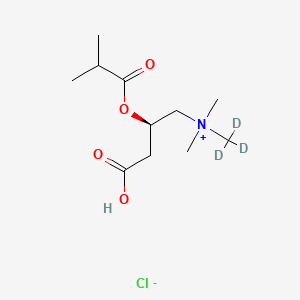
Isobutyryl-L-carnitine-d3 (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyryl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of isobutyryl-L-carnitine. It is a natural four-carbon acylcarnitine involved in fatty acid oxidation and organic acid metabolism. This compound is often used as an internal standard for the quantification of isobutyryl-L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyryl-L-carnitine-d3 (chloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the isobutyryl-L-carnitine molecule. The deuterium substitution is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . The synthesis involves the reaction of isobutyryl chloride with L-carnitine in the presence of deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of isobutyryl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyryl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyryl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of isobutyryl-L-carnitine.
Biology: Involved in studies related to fatty acid oxidation and organic acid metabolism.
Medicine: Used in the diagnosis and monitoring of metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency.
Industry: Employed in the development of pharmaceuticals and other biochemical research
Wirkmechanismus
Isobutyryl-L-carnitine-d3 (chloride) exerts its effects by participating in the fatty acid oxidation pathway. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise quantification and tracking of the compound in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the position of the acyl group.
Glutarylcarnitine: Contains a longer carbon chain compared to isobutyryl-L-carnitine.
Propionylcarnitine: Has a shorter carbon chain than isobutyryl-L-carnitine.
Uniqueness
Isobutyryl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in mass spectrometry. This makes it particularly valuable in metabolic studies and diagnostic applications .
Eigenschaften
Molekularformel |
C11H22ClNO4 |
|---|---|
Molekulargewicht |
270.77 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i3D3; |
InChI-Schlüssel |
FWUACOYFRJEMMP-WINMCZQPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)C.[Cl-] |
Kanonische SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















